molecular formula C20H16ClN3O3 B2771903 N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-76-9

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2771903
CAS No.: 946356-76-9
M. Wt: 381.82
InChI Key: WWJUBDXXLDQTRL-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the 2-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a suitable leaving group on the dihydropyridine ring is replaced by the 2-chlorobenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as ion channels, enzymes, or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

Uniqueness

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may have unique properties due to the presence of the carbamoyl and chlorobenzyl groups, which could influence its biological activity and chemical reactivity.

Biological Activity

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16ClN3O3C_{18}H_{16}ClN_{3}O_{3} with a molecular weight of 355.79 g/mol. The structure features a dihydropyridine ring, a carbamoyl group, and a chlorophenyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16ClN3O3
Molecular Weight355.79 g/mol
CAS Number1005291-71-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed to form the dihydropyridine ring. Subsequently, the introduction of the chlorobenzyl group occurs via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in critical biochemical pathways. For instance:

  • Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and dihydrofolate reductase (DHFR), which are crucial in neurotransmission and DNA synthesis respectively .
  • Receptor Modulation: It may also act on GABA receptors and other neurotransmitter systems, potentially influencing neuronal excitability and having implications for neurological disorders.

Biological Activity

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity: Research indicates that derivatives of dihydropyridines exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects: The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Its interaction with AChE suggests potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various human cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a rat model of induced neurotoxicity. Results showed that treatment with the compound led to a marked reduction in neuronal death and improved behavioral outcomes in cognitive tests .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-17-6-2-1-4-14(17)12-24-11-3-5-16(20(24)27)19(26)23-15-9-7-13(8-10-15)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUBDXXLDQTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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